Welcome to the BenchChem Online Store!
molecular formula C11H11NO5 B8659981 Methyl 2-methoxy-3-(3-nitrophenyl)prop-2-enoate CAS No. 921196-06-7

Methyl 2-methoxy-3-(3-nitrophenyl)prop-2-enoate

Cat. No. B8659981
M. Wt: 237.21 g/mol
InChI Key: SBBYXNVCOOGVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09345680B2

Procedure details

Dimethyl sulfate (13.23 g, 105 mmol) was added to a stirred mixture of 2-hydroxy-3-(3-nitrophenyl)acrylic acid (10.5 g, 50.0 mmol) and caesium carbonate (39.1 g, 120 mmol) in DMF (105 ml) to form a clear, pale yellow mixture, which was stirred at RT overnight. The resulting dark red suspension was concentrated in vacuo and the residue partitioned between water (100 ml) and dichloromethane (150 ml). The organic layer was separated, further washed with water (2×100 ml), dried over sodium sulphate and filtered through silica gel. The resulting yellow solution was evaporated to dryness in vacuo to give methyl 2-methoxy-3-(3-nitrophenyl)acrylate as a yellow solid (8.1 g, 67%).
Quantity
13.23 g
Type
reactant
Reaction Step One
Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[OH:8][C:9](=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=1)[C:10](O)=[O:11].[C:23](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:23][O:8][C:9](=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=1)[C:10]([O:6][CH3:7])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.23 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
10.5 g
Type
reactant
Smiles
OC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
Name
caesium carbonate
Quantity
39.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
105 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear, pale yellow mixture, which
CONCENTRATION
Type
CONCENTRATION
Details
The resulting dark red suspension was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (100 ml) and dichloromethane (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
further washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
The resulting yellow solution was evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(=O)OC)=CC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.